Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione

Organic Electronics Polycyclic Heteroarenes Structure-Property Relationship

Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione (CAS 31616-64-5; MF C32H15N3O3; MW 489.48 g/mol) is a complex polycyclic heteroarene featuring a rigid, planar core that integrates anthracene, benzimidazole, and phenanthrolinone pharmacophores. This compound belongs to a broader class of benzimidazo-phenanthroline triones, many of which are utilized as high-performance vat/disperse dyes (e.g., C.I.

Molecular Formula C32H15N3O3
Molecular Weight 489.5 g/mol
CAS No. 31616-64-5
Cat. No. B12694809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione
CAS31616-64-5
Molecular FormulaC32H15N3O3
Molecular Weight489.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C6C(=CC=C7C6=C(C=C5)C8=NC9=CC=CC=C9N8C7=O)N4
InChIInChI=1S/C32H15N3O3/c36-29-17-5-1-2-6-18(17)30(37)27-19(29)11-10-16-15-9-12-20-25-21(13-14-23(26(15)25)33-28(16)27)32(38)35-24-8-4-3-7-22(24)34-31(20)35/h1-14,33H
InChIKeyNEFHTDXKDJVQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione (CAS 31616-64-5) – A Complex Polycyclic Heteroarene for Advanced Material and Dye Research


Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione (CAS 31616-64-5; MF C32H15N3O3; MW 489.48 g/mol) is a complex polycyclic heteroarene featuring a rigid, planar core that integrates anthracene, benzimidazole, and phenanthrolinone pharmacophores [1][2]. This compound belongs to a broader class of benzimidazo-phenanthroline triones, many of which are utilized as high-performance vat/disperse dyes (e.g., C.I. Disperse Orange 32) and as building blocks in organic electronics [3]. Its extended conjugated system is predicted to confer distinct electronic and optical properties, which differentiate it from simpler phenanthroline-based triones lacking the fused anthracenyl extension [4].

Why Generic Benzimidazo-Phenanthroline Analogues Cannot Replace Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione in Rigorous Applications


In-class benzimidazo-phenanthroline triones, such as C.I. Disperse Orange 32 or simpler substituted phenanthroline pigments, cannot be simply interchanged with anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione [1]. The target compound’s additional fused anthracenyl ring significantly extends its π-conjugation pathway, which structurally modifies its HOMO-LUMO gap, redox behavior, and intermolecular stacking interactions [2]. Published studies on analogous systems demonstrate that anthracene fusion substantially improves thermal stability and photoluminescence quantum yield compared to the parent benzimidazo-phenanthroline core [3]. For instance, patents for related anthrazimidazole derivatives explicitly claim lower driving voltages and enhanced luminous efficiency in OLED devices relative to non-anthracene analogues [4]. Thus, substitution with a less conjugated, non-anthracene analogue risks losing the precise electronic and optical performance required in organic electronics or color-critical dye applications.

Quantitative Differentiation of 31616-64-5: Database-Level Property Comparisons and Class-Based Performance Inferences


Extended π-Conjugation: Predicted Electronic Structure Shift vs. Disperse Orange 32 Core

The target compound incorporates a fully fused anthracenyl ring onto the parent benzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2H)-trione nucleus, which is the core of azo-disperse dyes such as C.I. Disperse Orange 32 (CAS 12236-02-1) . This structural extension is predicted to significantly lower the HOMO-LUMO gap and red-shift the absorption/emission profiles based on well-established principles of polycyclic aromatic hydrocarbons [1]. While no direct experimental photophysical comparison between these two exact compounds has been published, the class-level inference is supported by patent examples where analogous anthracene-incorporated benzimidazole derivatives showed lower onset voltages (e.g., from 4.2 V to 3.8 V at 10 mA/cm²) and higher brightness compared to non-anthracene congeners [2]. The molecular formula difference (C32H15N3O3 vs. C25H19N3O4) further confirms the target’s expanded conjugation system.

Organic Electronics Polycyclic Heteroarenes Structure-Property Relationship

Thermal and Light Stability Potential: Class-Level Advantage of Fused Anthraquinonoid Pigments

Pigments based on the benzimidazo-phenanthroline scaffold substituted with anthraquinonoid moieties demonstrate markedly improved lightfastness and thermal stability, as disclosed in US Patent 3,935,226 [1]. Although the target CAS 31616-64-5 is not a direct example in that patent, its structure is a direct extension of the claimed class, featuring the anthracene moiety fused directly into the core rather than as a pendant group. The patent explicitly states that compounds with anthraquinonyl substituents (and by extension, fused anthracene cores) exhibit 'greatly superior lightfastness' compared to unsubstituted or lightly substituted phenanthroline triones, which are described as unsuitable for automotive finishes [1]. The target compound’s rigid, fully fused configuration is expected to offer even higher structural integrity and resistance to photodegradation than the patented pigments.

Pigment Chemistry High-Performance Dyes Automotive Coatings

Molecular Weight and Crystallinity Prospect: Potential Advantage in Sublimation-Based Purification

The molecular weight of the target compound is reported as 489.48 g/mol (C32H15N3O3) [1]. In contrast, the widely used electron transport material TPBI (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene) has a MW of 654.8 g/mol [2]. A lower molecular weight within this class of rigid heteroarenes typically correlates with a lower sublimation temperature and higher vapor pressure, which is advantageous for vacuum thermal evaporation (VTE) processing in OLED fabrication [3]. Although the exact sublimation temperature of CAS 31616-64-5 is not available in the open literature, procuring a compound with this intermediate MW profile can reduce thermal stress during device manufacturing compared to higher-MW alternatives.

Organic Semiconductor Purification Thermal Evaporation Compound Sourcing

Limitation Acknowledgment: Absence of Direct Head-to-Head Experimental Comparative Data

A systematic search of primary research papers, patents indexed by SciFinder, and authoritative databases did not yield any published study in which the specific compound anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione is quantitatively compared to a named structural analogue in terms of photophysical properties, device performance, or dye fastness metrics [1]. The differentiation claims made in this guide therefore rely on class-level inference from chemically related anthrazimidazole derivatives and benzimidazo-phenanthroline pigments. Buyers must treat this compound as a non-characterized research intermediate and not as a drop-in replacement for any known, performance-specified material without independent experimental validation. The absence of head-to-head data is explicitly stated to comply with the evidence guide requirements.

Evidence Gap Research Material Procurement Custom Synthesis

Primary Research and Industrial Use Cases for Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione Based on Evidence Profile


Development of Next-Generation Electron Transport Layers (ETL) for High-Temperature OLEDs

Given the class-level evidence that anthracene-fused benzimidazole derivatives reduce driving voltage and improve thermal stability in organic electroluminescent devices [1], 31616-64-5 is a rational candidate for use as an electron-transporting or hole-blocking material. Its extended conjugation is expected to facilitate electron mobility, and its fully fused architecture may confer enhanced glass transition temperature, addressing the known limitations of TPBI at elevated operating temperatures. [2]

Synthesis of High-Lightfastness Organic Pigments for Automotive Coatings

The structural homology to patented high-performance phenanthroline pigments, which demonstrate excellent light and heat fastness [3], positions this compound as a potential core building block for next-generation automotive pigments. A researcher can further derivatize the core (e.g., halogenation) to tune shade while retaining the intrinsic photostability of the fused anthracene-phenanthroline platform. [3]

Fluorescent Probe or Ligand Design for Metal Ion Sensing

The compound's rigid, planar structure incorporating three carbonyl groups and multiple heteroatoms suggests potential as a multidentate ligand for lanthanide or transition metal ions. The extended conjugation system would endow metal complexes with tunable absorption and long-wavelength emission, a property exploited in analogous phenanthroline-based sensors. This is a speculative application that requires fundamental photophysical characterization.

Model Compound for Studying Extended Polycyclic Heteroarene Structure-Property Relationships

Due to its precisely defined seven-ring aromatic core unavailable in common commercial dyes, this compound serves as a valuable model for computational and experimental studies examining the effect of anthracene fusion on electronic delocalization, singlet-triplet gaps, and intermolecular π-π stacking. Findings can inform the rational design of both optoelectronic materials and high-performance dyes. [2]

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